2-Chloro-5-ethylpyrazine

Description

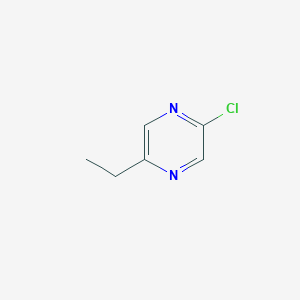

2-Chloro-5-ethylpyrazine is a substituted pyrazine featuring a chlorine atom at position 2 and an ethyl group at position 5. Pyrazines are six-membered heterocyclic compounds with two nitrogen atoms at the 1,4-positions, known for their diverse applications in pharmaceuticals, agrochemicals, and materials science . The chlorine and ethyl substituents modulate the compound's electronic, steric, and lipophilic properties, influencing its reactivity and biological activity.

Properties

IUPAC Name |

2-chloro-5-ethylpyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c1-2-5-3-9-6(7)4-8-5/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHJVXIBBGDBZGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-ethylpyrazine typically involves the chlorination of 5-ethylpyrazine. One common method includes the reaction of 5-ethylpyrazine with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at temperatures ranging from 0°C to 50°C .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the chlorination of 5-ethylpyrazine using chlorine gas in the presence of a catalyst, such as iron(III) chloride (FeCl3). The reaction is conducted at elevated temperatures (100°C to 150°C) and pressures to optimize the conversion rate and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-ethylpyrazine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Oxidation: The ethyl group can be oxidized to form 2-chloro-5-pyrazinecarboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Reduction: The pyrazine ring can be reduced to form 2-chloro-5-ethylpiperazine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed:

Nucleophilic Substitution: 2-amino-5-ethylpyrazine, 2-thio-5-ethylpyrazine.

Oxidation: 2-chloro-5-pyrazinecarboxylic acid.

Reduction: 2-chloro-5-ethylpiperazine

Scientific Research Applications

2-Chloro-5-ethylpyrazine has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

Biology: It is used in the study of enzyme inhibition and as a probe for investigating biological pathways involving pyrazine derivatives.

Industry: It is used in the production of agrochemicals, flavoring agents, and as an intermediate in the synthesis of dyes and pigments

Mechanism of Action

The mechanism of action of 2-Chloro-5-ethylpyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atom and the pyrazine ring play crucial roles in binding to active sites, leading to inhibition or modulation of enzymatic activity. The ethyl group can influence the compound’s lipophilicity and membrane permeability, affecting its overall bioactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazine Derivatives

Substituent Effects on Physicochemical Properties

The electronic and steric profiles of pyrazines are highly dependent on substituents. Key comparisons include:

2-Chloro-5-(trifluoromethyl)pyrazine

- Substituents : Cl (position 2), CF₃ (position 5).

- Properties: The trifluoromethyl group is strongly electron-withdrawing, enhancing electrophilicity at the chlorine position for nucleophilic substitution.

- Applications : Used in medicinal chemistry for its reactivity in cross-coupling reactions .

2-Ethyl-5-methylpyrazine

- Substituents : Ethyl (position 2), methyl (position 5).

- Properties : The ethyl group is electron-donating, reducing ring reactivity compared to chloro-substituted derivatives. This compound is less polar, favoring applications in flavor chemistry due to its volatility .

2-Chloro-5-ethoxypyrazine

- Substituents : Cl (position 2), ethoxy (position 5).

- Properties : The ethoxy group introduces steric hindrance and hydrogen-bonding capacity, affecting solubility and metabolic stability. It is typically synthesized via alkoxylation of dichloropyrazine .

2-Chloro-5-(2-methoxyethoxy)pyrazine

Data Table: Key Properties of Selected Pyrazine Derivatives

*Estimated using fragment-based methods.

Biological Activity

2-Chloro-5-ethylpyrazine is a compound belonging to the pyrazine family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including antimicrobial effects, potential therapeutic applications, and relevant case studies.

Molecular Formula: C7H8ClN2

Molecular Weight: 158.6 g/mol

Structure: The compound features a chlorine atom and an ethyl group attached to the pyrazine ring, influencing its reactivity and biological interactions.

Biological Activity Overview

This compound exhibits various biological activities, primarily related to its antimicrobial properties. It has been studied for its potential in agriculture as a fungicide and for its effects on human pathogens.

Antimicrobial Activity

The mechanism through which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized that the presence of the chlorine atom enhances its reactivity with microbial enzymes or cellular structures. This interaction may disrupt normal cellular processes, leading to cell death or inhibition of growth.

Case Studies

- Agricultural Applications:

-

Pharmaceutical Potential:

- In a screening study for new antimicrobial agents, derivatives of pyrazines were evaluated for their ability to inhibit Mycobacterium tuberculosis. Although this compound was not directly tested, related compounds showed promising results with minimum inhibitory concentrations (MICs) in the low µg/mL range .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.